2-(4-nitrophenyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
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Description
2-(4-nitrophenyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C18H19N3O6 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.12738533 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Properties
One study focused on the synthesis and characterization of hydrazones, including derivatives similar to the compound , for their nonlinear optical properties. These compounds exhibited potential for applications in optical devices such as optical limiters and switches due to their two-photon absorption capabilities at specific wavelengths (Naseema et al., 2010).
Anticholinesterase Activities
Another research area involves the synthesis of hydrazone derivatives to examine their potential anticholinesterase activities. These activities are crucial for developing treatments for diseases like Alzheimer's. A series of compounds were synthesized and evaluated for their inhibition potency against enzymes related to neurological functions (Kaya et al., 2016).
Antiproliferative Activities
Some derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cells. The structure-activity relationship of these compounds reveals significant potential in developing anticancer agents. Certain derivatives demonstrated high effectiveness against specific cancer cell lines, indicating their promise in cancer therapy (Jin et al., 2006).
Antimicrobial and Antitubercular Activities
Research has also extended into the antimicrobial and antitubercular activities of hydrazide derivatives. Studies have synthesized new compounds to test against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, showing some compounds possess significant inhibitory activities, which could be beneficial in treating infectious diseases (Samadhiya et al., 2014).
Urease Inhibition
Further investigation into the urease inhibitory activities of hydrazone compounds has been conducted. Urease inhibitors are crucial for developing treatments for infections caused by urease-producing bacteria. The synthesized compounds have shown promising results in inhibiting the urease enzyme, which could lead to new therapeutic agents (Sheng et al., 2015).
Photoprocesses and Sensor Development
The photoinduced processes of molecules containing nitrobenzyl groups, including the potential for sensor development against heavy metals like mercury, have been explored. These studies highlight the compound's versatility in creating sensitive and selective sensors for environmental monitoring and safety (Hussain et al., 2017).
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c1-25-15-8-13(9-16(26-2)18(15)27-3)11-19-20-17(22)10-12-4-6-14(7-5-12)21(23)24/h4-9,11H,10H2,1-3H3,(H,20,22)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVJQNBMBIMNPN-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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